(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of pyridine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Piperidine Intermediate: Starting with pyridine, a piperidine ring can be formed through a series of reactions including hydrogenation and cyclization.
Acrylamide Formation: The acrylamide moiety can be introduced through a reaction between an appropriate amine and acryloyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the acrylamide derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acrylamide would yield the corresponding amide.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.
(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide lies in its combination of pyridine, piperidine, and thiophene moieties, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJPGRZGVCKJR-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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